13,14-Dihydro-PGE1 13,14-Dihydro-PGE1 Endogenous prostaglandin E1 (PGE1) metabolite. Inhibits ADP induced platelet aggregation in vitro (IC50 = 31 nM). Antimitotic agent.
13,14-dihydro Prostaglandin E1 (13,14-dihydro PGE1) is a biologically active metabolite of PGE1 with comparable potency to the parent compound. It is an inhibitor of ADP-induced platelet aggregation in human PRP and washed platelets with IC50 values of 31 and 21 nM, respectively. 13,14-dihydro PGE1 is a slightly more potent inhibitor of ADP-induced human platelet aggregation than PGE1 which has an IC50 value of 40 nM. Also, 13,14-dihydro PGE1 was shown to activate adenylate cyclase in NCB-20 hybrid cells with a Kact value of 668 nM.
13, 14-Dihydro-pge1, also known as dihydro-pge1 or PGE0, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 13, 14-dihydro-pge1 is considered to be an eicosanoid lipid molecule. 13, 14-Dihydro-pge1 is considered to be a practically insoluble (in water) and relatively neutral molecule. 13, 14-Dihydro-pge1 has been detected in multiple biofluids, such as blood and urine. Within the cell, 13, 14-dihydro-pge1 is primarily located in the membrane (predicted from logP) and cytoplasm.
13,14-Dihydro PGE1 is a prostanoid.
Brand Name: Vulcanchem
CAS No.: 19313-28-1
VCID: VC21214506
InChI: InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1
SMILES: CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Molecular Formula: C20H36O5
Molecular Weight: 356.5 g/mol

13,14-Dihydro-PGE1

CAS No.: 19313-28-1

Cat. No.: VC21214506

Molecular Formula: C20H36O5

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

13,14-Dihydro-PGE1 - 19313-28-1

Specification

Description Endogenous prostaglandin E1 (PGE1) metabolite. Inhibits ADP induced platelet aggregation in vitro (IC50 = 31 nM). Antimitotic agent.
13,14-dihydro Prostaglandin E1 (13,14-dihydro PGE1) is a biologically active metabolite of PGE1 with comparable potency to the parent compound. It is an inhibitor of ADP-induced platelet aggregation in human PRP and washed platelets with IC50 values of 31 and 21 nM, respectively. 13,14-dihydro PGE1 is a slightly more potent inhibitor of ADP-induced human platelet aggregation than PGE1 which has an IC50 value of 40 nM. Also, 13,14-dihydro PGE1 was shown to activate adenylate cyclase in NCB-20 hybrid cells with a Kact value of 668 nM.
13, 14-Dihydro-pge1, also known as dihydro-pge1 or PGE0, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 13, 14-dihydro-pge1 is considered to be an eicosanoid lipid molecule. 13, 14-Dihydro-pge1 is considered to be a practically insoluble (in water) and relatively neutral molecule. 13, 14-Dihydro-pge1 has been detected in multiple biofluids, such as blood and urine. Within the cell, 13, 14-dihydro-pge1 is primarily located in the membrane (predicted from logP) and cytoplasm.
13,14-Dihydro PGE1 is a prostanoid.
CAS No. 19313-28-1
Molecular Formula C20H36O5
Molecular Weight 356.5 g/mol
IUPAC Name 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid
Standard InChI InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1
Standard InChI Key DPOINJQWXDTOSF-DODZYUBVSA-N
Isomeric SMILES CCCCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
SMILES CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Canonical SMILES CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Appearance Assay:≥98%A solution in methyl acetate

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